molecular formula C8H17ClN2O2 B1398353 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride CAS No. 1236262-03-5

2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride

Cat. No. B1398353
CAS RN: 1236262-03-5
M. Wt: 208.68 g/mol
InChI Key: LEYCKNOEJUXTAL-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride” is a chemical compound with the CAS Number: 1220033-45-3 . It has a molecular weight of 222.71 . The IUPAC name for this compound is 1-(2-amino-2-methylpropanoyl)-4-piperidinol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-9(2,10)8(13)11-5-3-7(12)4-6-11;/h7,12H,3-6,10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H19ClN2O2 . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

1. Solid-State Characterization

  • Research Focus : The study by Schmidt (2005) explores the solid-state characterization of two homologous local anaesthetic drugs, closely related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride. It includes thermal analysis, vibrational spectroscopy, powder X-ray diffractometry, solid-state NMR, and water-vapor sorption analysis. This research aids in understanding the physical and chemical properties of such compounds, essential for their application in pharmaceutical formulations (Schmidt, 2005).

2. Cognitive Performance Enhancement

  • Research Focus : Fontana et al. (1997) and Marchetti et al. (2000) studied the effects of compounds structurally similar to this compound on rat spatial navigation and learning. These studies found that certain 5-HT4 receptor agonists can enhance cognitive performance, indicating potential applications in treating cognitive dysfunctions (Fontana et al., 1997), (Marchetti et al., 2000).

3. Synthesis and Structural Characterization

  • Research Focus : Zeng Zhi-ming (2003) focused on the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, similar in structure to this compound. The study highlights methods for synthesizing such compounds and their structural determination, which is crucial for their application in various fields, including medicinal chemistry (Zeng Zhi-ming, 2003).

4. Neuroprotective Properties

  • Research Focus : Chenard et al. (1995) investigated compounds including 1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, closely related to this compound, for their neuroprotective properties. They found that certain NMDA antagonists can protect neurons from glutamate toxicity, suggesting potential applications in neuroprotection and treatment of neurological disorders (Chenard et al., 1995).

5. Cytotoxic and Anticancer Agents

  • Research Focus : Dimmock et al. (1998) synthesized a series of compounds structurally related to this compound, demonstrating significant cytotoxicity towards various cancer cells. This research underscores the potential of such compounds in developing new anticancer therapies (Dimmock et al., 1998).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-6(9)8(12)10-4-2-7(11)3-5-10;/h6-7,11H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYCKNOEJUXTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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